N-(but-3-yn-1-yl)cyclopentanamine hydrochloride
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Overview
Description
N-(but-3-yn-1-yl)cyclopentanamine hydrochloride: is a chemical compound with the molecular formula C₉H₁₅N·HCl. It is a versatile small molecule scaffold used in various scientific research applications . The compound is known for its unique structure, which includes a cyclopentane ring and an alkyne group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with but-3-yn-1-yl halide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: N-(but-3-yn-1-yl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alkenes.
Substitution: Halogenated amines.
Scientific Research Applications
N-(but-3-yn-1-yl)cyclopentanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential drug candidate for the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the pathway involved. The alkyne group allows for covalent bonding with target proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
- N-(but-2-yn-1-yl)cyclopentanamine hydrochloride
- N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride
- N-(but-3-yn-1-yl)cyclohexanamine hydrochloride
Comparison: N-(but-3-yn-1-yl)cyclopentanamine hydrochloride is unique due to its cyclopentane ring and alkyne group, which provide distinct reactivity and stability compared to similar compounds. The presence of the alkyne group allows for specific chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-but-3-ynylcyclopentanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-3-8-10-9-6-4-5-7-9;/h1,9-10H,3-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLRNHKEAVXLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC1CCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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